molecular formula C14H17BrO4 B175545 Diethyl 2-(3-bromobenzyl)malonate CAS No. 107558-73-6

Diethyl 2-(3-bromobenzyl)malonate

Cat. No. B175545
M. Wt: 329.19 g/mol
InChI Key: RHFBUOOSCRTDLX-UHFFFAOYSA-N
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Description

Diethyl 2-(3-bromobenzyl)malonate, also known as DBBM, is a chemical compound that has been widely used in scientific research. It is a malonic acid derivative that has a bromobenzyl group attached to one of its carbon atoms. This compound has been used in various fields of research, including medicinal chemistry, organic synthesis, and materials science.

Mechanism Of Action

The mechanism of action of Diethyl 2-(3-bromobenzyl)malonate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and Alzheimer's disease progression. Diethyl 2-(3-bromobenzyl)malonate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. It has also been found to inhibit the activity of protein kinases, which are involved in cell signaling pathways.

Biochemical And Physiological Effects

Diethyl 2-(3-bromobenzyl)malonate has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. It has also been found to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, Diethyl 2-(3-bromobenzyl)malonate has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Diethyl 2-(3-bromobenzyl)malonate in lab experiments is its ease of synthesis. Diethyl 2-(3-bromobenzyl)malonate can be synthesized in a few steps and in good yield. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using Diethyl 2-(3-bromobenzyl)malonate is its low solubility in water. This can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on Diethyl 2-(3-bromobenzyl)malonate. One area of research is the development of more potent analogs of Diethyl 2-(3-bromobenzyl)malonate for use in cancer therapy. Another area of research is the investigation of the neuroprotective effects of Diethyl 2-(3-bromobenzyl)malonate in other neurodegenerative diseases such as Parkinson's disease. In addition, the use of Diethyl 2-(3-bromobenzyl)malonate in other areas of research such as materials science and catalysis could also be explored.

Scientific Research Applications

Diethyl 2-(3-bromobenzyl)malonate has been used in various scientific research applications. One of the major areas of research is medicinal chemistry. Diethyl 2-(3-bromobenzyl)malonate has been found to have potential anticancer activity. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Diethyl 2-(3-bromobenzyl)malonate has also been investigated for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques in the brain.

properties

IUPAC Name

diethyl 2-[(3-bromophenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-6-5-7-11(15)8-10/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFBUOOSCRTDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60453619
Record name Diethyl (3-bromobenzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(3-bromobenzyl)malonate

CAS RN

107558-73-6
Record name Diethyl (3-bromobenzyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60453619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (60%, 1.6 g) was suspended into 20 ml of dry tetrahydrofuran/15 ml of dry N,N-dimethyl formamide, and 7.6 ml of diethyl malonate was added dropwise under ice-cooling. The mixture was stirred for 15 minutes. A solution of 5 g of 3-bromobenzyl bromide/10 ml of dry tetrahydrofuran was then added, and stirred for 1 hour under ice-cooling. To the reaction solution was added ice-cold water, and extracted with ether, washed with brine, dried over anhydrous magnesium sulfate and concentrated. The residue was purified by silica gel column chromatography (Wakogel® C-200, n-hexane: ethyl acetate=10:1) to provide 5.41 g of the objective compound as colorless oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
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reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

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